2,7-Dimethyl-9,10-dihydroanthracene

Aromaticity Computational Chemistry Environmental Chemistry

This 2,7-Dimethyl-9,10-dihydroanthracene features a specific 2,7-methyl substitution pattern on a saturated central ring, delivering distinct conformational flexibility and electronic properties not found in anthracene or other isomers. Critical for reproducible advanced materials synthesis and environmental fate studies. Verify CAS 144106-47-8 to avoid inactive analogs.

Molecular Formula C16H16
Molecular Weight 208.30 g/mol
Cat. No. B11941776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-9,10-dihydroanthracene
Molecular FormulaC16H16
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC3=C(C2)C=C(C=C3)C)C=C1
InChIInChI=1S/C16H16/c1-11-3-5-13-9-14-6-4-12(2)8-16(14)10-15(13)7-11/h3-8H,9-10H2,1-2H3
InChIKeyDBFJVXARVMMGNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-9,10-dihydroanthracene for Research and Industrial Applications: A Procurable Alkyl-Substituted Dihydroanthracene


2,7-Dimethyl-9,10-dihydroanthracene (CAS 144106-47-8) is an alkyl-substituted dihydroanthracene derivative with the molecular formula C16H16 and a molecular weight of 208.3 g/mol . As a member of the methylated 9,10-dihydroanthracene class, it features a saturated central ring, which imparts distinct conformational flexibility and electronic properties compared to its fully aromatic anthracene analogs [1]. This compound is primarily available from specialty chemical suppliers, with typical purities ranging from 95% to 99%, and is intended for research and development use . Its structural characteristics make it a relevant intermediate or building block in the synthesis of advanced materials and a subject of study in environmental pollutant analysis [2].

Why Unverified Substitution of 2,7-Dimethyl-9,10-dihydroanthracene with Other Alkyl-Substituted Analogs Can Compromise Research Outcomes


The performance and applicability of 2,7-Dimethyl-9,10-dihydroanthracene are intrinsically linked to its specific substitution pattern on the dihydroanthracene core. In-class compounds, such as 9,10-dimethyl-9,10-dihydroanthracene or other methyl-anthracene isomers, are not directly interchangeable. The position of methyl groups significantly alters molecular properties including aromaticity, conformational rigidity, and intermolecular interaction potential, as demonstrated by theoretical studies on methylated anthracenes [1]. Furthermore, synthetic routes and resulting impurity profiles are highly specific to the target compound; using an unqualified analog can introduce unknown variables that invalidate structure-property relationship studies or compromise material performance . For procurement, verifying the exact CAS number and substitution pattern is therefore critical to ensure experimental reproducibility and the intended function in applications like organic synthesis or materials development.

Quantitative Evidence Differentiating 2,7-Dimethyl-9,10-dihydroanthracene from Close Analogs for Scientific Procurement


Aromaticity and Conformational Deformability: Quantitative Differences Among Methylated Anthracenes

The aromatic character and conformational deformability of 2,7-dimethylanthracene (2,7-DMA) were quantified using Nucleus-Independent Chemical Shift (NICS) calculations and vibrational frequency analysis, respectively. When compared to anthracene (ANTH) and other methyl-anthracenes (MAs), 2,7-DMA exhibits a class-level reduction in aromaticity and a significant increase in conformational flexibility, as indicated by a lower out-of-plane deformation frequency [1]. This trend provides a quantitative basis for predicting its distinct environmental behavior and potential for enzymatic interactions relative to its less flexible, more aromatic counterparts.

Aromaticity Computational Chemistry Environmental Chemistry

Purity and Quality Specifications: Verifiable Vendor Data for 2,7-Dimethyl-9,10-dihydroanthracene

Reputable vendors provide 2,7-Dimethyl-9,10-dihydroanthracene with specified purity and storage conditions. For example, AKSci offers the compound with a minimum purity of 95%, along with a specific storage recommendation . Sigma-Aldrich lists it as part of the AldrichCPR collection of rare and unique chemicals . While these are not direct head-to-head comparisons, they establish a baseline for procurement against which unknown or lower-purity analogs can be measured. The availability of a defined purity specification is a key differentiator when sourcing this compound for research, as it allows for reproducible experiments and reduces the need for costly in-house purification.

Organic Synthesis Materials Science Analytical Chemistry

Synthetic Accessibility and Potential for Customization: A Foundation for Bespoke Applications

The synthesis of 2,7-Dimethyl-9,10-dihydroanthracene is reported to proceed via hydrogenation of 2,7-dimethylanthracene using a palladium catalyst under controlled hydrogen pressure and temperature . While specific yields for this exact compound are not widely published in open literature, the general methodology for preparing substituted 9,10-dihydroanthracenes is well-established [1]. This synthetic tractability suggests that the compound can be produced with varying degrees of substitution and purity, making it a versatile starting material for creating specialized chemical libraries or functionalized derivatives. For procurement, this implies that while off-the-shelf options exist, custom synthesis could be a viable route for larger-scale or highly specialized needs, differentiating it from more obscure or synthetically challenging analogs.

Organic Synthesis Medicinal Chemistry Chemical Biology

Recommended Application Scenarios for 2,7-Dimethyl-9,10-dihydroanthracene Based on Differentiated Evidence


Environmental Pollutant Fate and Transport Modeling

The demonstrated class-level reduction in aromaticity and increased conformational flexibility of 2,7-DMA relative to anthracene and other methyl-anthracenes [1] makes it a relevant model compound for studying the environmental behavior of alkylated polycyclic aromatic hydrocarbons (PAHs). Researchers can use it to investigate how methylation and ring saturation affect sorption to soil organic matter, bioavailability, and susceptibility to microbial degradation. Its distinct properties allow for more accurate predictions of pollutant mobility and persistence compared to using unsubstituted or fully aromatic anthracene models.

Computational Chemistry and Molecular Modeling Benchmarking

The quantitative data on the out-of-plane deformation frequency of 2,7-DMA, derived from DFT calculations [1], provides a specific benchmark for validating computational methods. This compound can serve as a test case for force field parameterization and for studying the interplay between aromaticity, steric effects, and molecular flexibility in larger conjugated systems. Its use in this context is supported by its membership in the class of methylated anthracenes that exhibit quantifiable deviations from the rigid, planar structure of unsubstituted anthracene.

Synthesis of Specialized Organic Molecules and Materials Precursors

The established synthetic route via hydrogenation of 2,7-dimethylanthracene [1] positions this compound as a valuable intermediate for creating more complex molecular architectures. Its availability from commercial vendors with defined purity specifications further supports its use as a reliable building block. Researchers can leverage its saturated central ring for further functionalization, or as a precursor to the corresponding 2,7-dimethylanthracene, enabling access to a range of materials for organic electronics, photonics, or biological probe development.

Biochemical Interaction and Enzyme Assay Studies

The theoretical study [1] suggests that the enhanced conformational non-rigidity of 2,7-DMA and related compounds could facilitate their interactions with enzymes, such as bacterial dioxygenases involved in PAH degradation. This makes 2,7-DMA a candidate for use as a substrate or probe in enzymatic assays designed to understand the structural determinants of PAH biotransformation. The ability to change conformation easily is a key, quantifiable property that can be correlated with enzyme activity and selectivity, providing a rationale for its selection over more rigid aromatic analogs in such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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